molecular formula C7H11NOS B13316092 (3R)-3-amino-3-(thiophen-2-yl)propan-1-ol

(3R)-3-amino-3-(thiophen-2-yl)propan-1-ol

Cat. No.: B13316092
M. Wt: 157.24 g/mol
InChI Key: OQMOVOFGDQVPQM-ZCFIWIBFSA-N
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Description

(3R)-3-amino-3-(thiophen-2-yl)propan-1-ol is an organic compound that features a thiophene ring, an amino group, and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-3-amino-3-(thiophen-2-yl)propan-1-ol typically involves the following steps:

    Starting Material: The synthesis begins with a thiophene derivative.

    Addition of Amino Group: The amino group is introduced through a nucleophilic substitution reaction.

    Hydroxyl Group Introduction: The hydroxyl group is added via a reduction reaction.

Industrial Production Methods

In industrial settings, the production of this compound may involve:

    Catalytic Hydrogenation: Using a catalyst to facilitate the addition of hydrogen atoms.

    Continuous Flow Reactors: Employing continuous flow reactors to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

(3R)-3-amino-3-(thiophen-2-yl)propan-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols.

    Substitution: The amino and hydroxyl groups can participate in substitution reactions to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed

    Oxidation Products: Ketones and aldehydes.

    Reduction Products: Alcohols.

    Substitution Products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

(3R)-3-amino-3-(thiophen-2-yl)propan-1-ol has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism by which (3R)-3-amino-3-(thiophen-2-yl)propan-1-ol exerts its effects involves:

    Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.

    Pathways Involved: It can modulate biochemical pathways, leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

    (3S)-3-amino-3-(thiophen-2-yl)propan-1-ol: A stereoisomer with different spatial arrangement.

    3-amino-3-(thiophen-2-yl)propan-1-ol: Lacks the specific (3R) configuration.

    3-(thiophen-2-yl)propan-1-ol: Lacks the amino group.

Uniqueness

(3R)-3-amino-3-(thiophen-2-yl)propan-1-ol is unique due to its specific (3R) configuration, which can influence its reactivity and interactions with other molecules.

Properties

Molecular Formula

C7H11NOS

Molecular Weight

157.24 g/mol

IUPAC Name

(3R)-3-amino-3-thiophen-2-ylpropan-1-ol

InChI

InChI=1S/C7H11NOS/c8-6(3-4-9)7-2-1-5-10-7/h1-2,5-6,9H,3-4,8H2/t6-/m1/s1

InChI Key

OQMOVOFGDQVPQM-ZCFIWIBFSA-N

Isomeric SMILES

C1=CSC(=C1)[C@@H](CCO)N

Canonical SMILES

C1=CSC(=C1)C(CCO)N

Origin of Product

United States

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